Ethyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate
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Overview
Description
“Ethyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine with two nitrogen atoms in the ring . The compound also contains ethyl groups, amide groups, and a benzoate ester .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. The piperazine ring provides a basic structure, with the ethyl groups and the amide groups adding complexity . The benzoate ester is a significant functional group that would likely have a significant impact on the compound’s properties .Chemical Reactions Analysis
As a complex organic compound, “this compound” would be expected to undergo a variety of chemical reactions. The presence of the amide groups and the ester group make it likely that it would participate in condensation and hydrolysis reactions . The piperazine ring could potentially undergo substitution reactions .Scientific Research Applications
Synthesis and Chemical Analysis
- Ethyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate and its derivatives have been synthesized and characterized through various chemical analyses, including FT-IR, FT-Raman, and molecular docking studies. These analyses have helped in understanding the molecule's stability, charge delocalization, and potential interaction sites for nucleophilic attacks, suggesting its utility in chemical research and drug design processes (El-Azab et al., 2016).
Biological Activity and Applications
Antimicrobial Activity : Research indicates that certain derivatives of this compound exhibit antibacterial and antifungal properties. This suggests their potential application in developing new antimicrobial agents, which could be particularly useful against resistant strains of bacteria and fungi (Desai et al., 2007).
Anti-inflammatory and Analgesic Activity : Some studies have focused on the compound's efficacy in anti-inflammatory and analgesic activities. These findings underscore the compound's potential in the pharmaceutical industry for developing new drugs to treat inflammation and pain (Chandak et al., 2012).
Gastroprotective Effects : this compound derivatives have been evaluated for their gastroprotective properties. This research is vital for creating medications that can prevent or treat gastric ulcers and related gastrointestinal disorders (Halabi et al., 2014).
Antijuvenile Hormone Activity : Studies have also explored the compound's antijuvenile hormone activity, which could have implications for pest management and control strategies. This area of research holds promise for developing new, environmentally friendly pest control methods (Yamada et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-[[2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-3-19-9-10-20(16(23)15(19)22)11-14(21)18-13-7-5-12(6-8-13)17(24)25-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWZRJHRYLBVRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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